molecular formula C15H16ClN B3074898 N-(3-Chlorobenzyl)-2,3-dimethylaniline CAS No. 1024246-91-0

N-(3-Chlorobenzyl)-2,3-dimethylaniline

Cat. No.: B3074898
CAS No.: 1024246-91-0
M. Wt: 245.74 g/mol
InChI Key: MDTHIPUFQRDMCJ-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)-2,3-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a 3-chlorobenzyl group attached to the nitrogen atom of 2,3-dimethylaniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobenzyl)-2,3-dimethylaniline typically involves the reaction of 3-chlorobenzyl chloride with 2,3-dimethylaniline in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

3-Chlorobenzyl chloride+2,3-DimethylanilineThis compound+HCl\text{3-Chlorobenzyl chloride} + \text{2,3-Dimethylaniline} \rightarrow \text{this compound} + \text{HCl} 3-Chlorobenzyl chloride+2,3-Dimethylaniline→this compound+HCl

Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is typically performed in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobenzyl)-2,3-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(3-Chlorobenzyl)-2,3-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)-2,3-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorobenzyl)-2,3-dimethylaniline
  • N-(4-Chlorobenzyl)-2,3-dimethylaniline
  • N-(3-Bromobenzyl)-2,3-dimethylaniline

Uniqueness

N-(3-Chlorobenzyl)-2,3-dimethylaniline is unique due to the specific positioning of the chlorine atom on the benzyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and pharmacological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2,3-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN/c1-11-5-3-8-15(12(11)2)17-10-13-6-4-7-14(16)9-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTHIPUFQRDMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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